2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 2,6-dimethoxybenzamide moiety at position 4. The propane-1-sulfonyl group likely enhances solubility in polar solvents, while the dimethoxybenzamide moiety may influence steric and electronic interactions, distinguishing it from related tetrahydroquinoline derivatives.
Properties
IUPAC Name |
2,6-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-13-29(25,26)23-12-6-7-15-14-16(10-11-17(15)23)22-21(24)20-18(27-2)8-5-9-19(20)28-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOJRHSCGCGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through a multi-step organic synthesis:
Starting Materials: : The synthesis begins with commercially available starting materials like 2,6-dimethoxybenzoic acid and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 1 Formation of Intermediate: : React 2,6-dimethoxybenzoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.
Step 2 Amide Formation: : The intermediate is then reacted with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline under anhydrous conditions to form the desired amide compound.
Step 3 Purification: : The final compound is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While laboratory synthesis involves small-scale production, industrial synthesis might require optimization:
Scale-Up Considerations: : For large-scale production, reaction conditions such as temperature, pressure, and solvent choice need optimization.
Continuous Flow Chemistry: : Implementing continuous flow chemistry can enhance efficiency and yield in industrial settings.
Green Chemistry Principles: : Industrial synthesis would also aim to minimize waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation at specific positions, particularly on the benzamide or tetrahydroquinoline rings.
Reduction: : Selective reduction of the amide bond to yield corresponding amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used, ranging from oxidized derivatives, reduced amine products, to substituted benzamides and tetrahydroquinoline derivatives.
Scientific Research Applications
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Potential use in biochemical assays to study protein interactions and enzymatic activities.
Medicine: : Exploration as a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: : Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The exact mechanism of action of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide varies with its application:
Molecular Targets: : The compound interacts with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : It may modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
CTDB (Fig. 1), a structurally analogous tetrahydroquinoline derivative, has been extensively studied for its role in electrodeposition and interfacial processes . Key comparisons include:
Key Findings from CTDB Studies :
- CTDB’s nitrile groups facilitate adsorption onto Au electrodes, influencing electrodeposition kinetics and morphology .
- The absence of sulfonyl groups in CTDB limits its solubility in non-ionic solvents compared to the target compound .
Other Tetrahydroquinoline Derivatives
- 1-Butyl-1-Methyl-Pyrrolidinium Derivatives : Ionic liquids like [BMP][TFSA] enhance CTDB’s electrochemical stability but lack the sulfonyl-benzamide motif of the target compound .
- Copper Electrodeposition Additives: Tetrahydroquinoline derivatives with sulfur-containing groups (e.g., thiols) show stronger metal adhesion than sulfonamides, suggesting the target compound may exhibit weaker interfacial effects .
Biological Activity
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1040660-75-0 |
| LogP | 2.4189 |
| Polar Surface Area | 69.909 Ų |
The biological activity of this compound can be attributed to its interaction with various biological targets:
Antimicrobial Activity
Studies indicate that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism is crucial in treating infections caused by various pathogens. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate required for bacterial growth, thus disrupting folate synthesis.
Anticancer Potential
The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance:
- Case Study : A study demonstrated that related sulfonamide compounds exhibited significant cytotoxic effects against human tumor cells such as HepG2 (hepatocellular carcinoma) and DLD-1 (colon cancer). The results indicated a dose-dependent response with IC50 values in the low micromolar range.
Research Findings
Recent research has focused on the compound's efficacy against various cancer types and its potential as an antimicrobial agent. Below are summarized findings from key studies:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth in vitro | |
| Cytotoxicity against HepG2 cells | IC50 = 5 µM; induction of apoptosis | |
| Mechanism of Action | Inhibition of cell cycle progression | |
| Structure-Activity Relationship (SAR) | Modifications to the sulfonamide group enhance activity |
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways and disrupts the cell cycle at the G2/M phase, leading to increased cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
